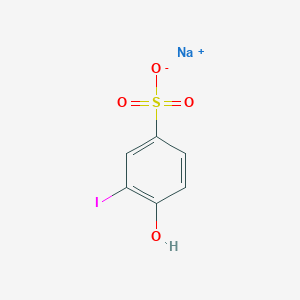

sodium;4-hydroxy-3-iodobenzenesulfonate

Description

Properties

IUPAC Name |

sodium;4-hydroxy-3-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIUSOXAHUMQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])I)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The electrochemical method, adapted from Tsedilin et al., involves the oxidative coupling of sulfonyl hydrazides with N-hydroxy compounds. For sodium 4-hydroxy-3-iodobenzenesulfonate, the synthesis proceeds as follows:

-

Synthesis of 4-Hydroxy-3-Iodobenzenesulfonyl Hydrazide :

-

Electrochemical Coupling :

-

A solution of the sulfonyl hydrazide (1 mmol) and N-hydroxysuccinimide (1 mmol) in a THF-H₂O (1:1) solvent system is electrolyzed at 40°C under constant current (60 mA/cm²) using a carbon anode and stainless steel cathode.

-

NH₄Br (3 mmol) serves as the supporting electrolyte, facilitating the generation of sulfonate esters.

-

-

Hydrolysis and Neutralization :

-

The resultant sulfonate ester undergoes alkaline hydrolysis (e.g., NaOH) to yield the sodium salt.

-

Performance Data

-

Yield : Analogous reactions for 4-iodobenzenesulfonate derivatives report yields of 19–95%, depending on substituent electronic effects.

-

Optimization : Key parameters include solvent polarity (THF-H₂O enhances ion mobility) and current density (60 mA/cm² balances reaction rate and side reactions).

Direct Sulfonation Using Chlorosulfonic Acid

Reaction Design

Inspired by the patent CN108997175B, this method employs chlorosulfonic acid under controlled stoichiometry to sulfonate 4-hydroxy-3-iodobenzene:

-

Sulfonation :

-

Neutralization :

-

The sulfonic acid intermediate is treated with sodium hydroxide to form the sodium salt.

-

Challenges and Solutions

-

Regioselectivity : The hydroxyl group directs sulfonation to the para position, but iodines meta-directing effect competes. Mixed solvents (e.g., nitrobenzene-THF) improve selectivity.

-

Yield : Reported sulfonation yields for nitrobenzenesulfonates reach 70–85% under analogous conditions.

Multi-Step Organic Synthesis

Sequential Functionalization

Halogen Exchange Reactions

Bromine-to-Iodine Substitution

-

Procedure : 4-Hydroxy-3-bromobenzenesulfonate undergoes Finkelstein reaction with NaI in acetone, replacing bromine with iodine.

-

Limitations : Low yields (<40%) due to competing elimination and steric hindrance.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;4-hydroxy-3-iodobenzenesulfonate” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.

Substitution: In this reaction, one functional group in the compound is replaced by another, resulting in the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “sodium;4-hydroxy-3-iodobenzenesulfonate” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound plays a role in studying cellular processes and signaling pathways.

Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “sodium;4-hydroxy-3-iodobenzenesulfonate” involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and signaling pathways. This modulation is often mediated through the activation or inhibition of specific biochemical reactions, ultimately resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sodium 4-hydroxy-3-iodobenzenesulfonate

- CAS No.: 121208-93-3

- Molecular Formula : C₆H₄INaO₄S

- Molecular Weight : 322.053 g/mol

- Key Functional Groups : Aromatic benzene ring substituted with a hydroxy (-OH) group at position 4, an iodine atom at position 3, and a sulfonate (-SO₃⁻Na⁺) group at position 1 .

Structural Features :

- The iodine atom introduces steric bulk and polarizability, while the sulfonate group enhances water solubility. The hydroxy group contributes to hydrogen bonding and acidity (pKa ~8–10 for phenolic -OH).

Comparison with Structurally Related Compounds

3-Hydroxy-2-Iodophenyl-(4-Methylbenzenesulfonate)

- Structure: A sulfonate ester with a methyl group on the benzenesulfonate moiety and iodine at position 2 of the phenolic ring .

- Key Differences: Substituent Positions: Iodine at position 2 vs. 3 in the target compound. Functionality: Ester (-SO₃R) vs. sodium sulfonate (-SO₃⁻Na⁺), reducing water solubility. Synthesis: Synthesized via selective monohydrolysis of bis-sulfonate intermediates, suggesting the target compound could be derived from similar pathways with adjusted substituents .

4-(2-Iodobenzenesulfonamido)Benzoic Acid Monohydrate

- Structure : Combines a sulfonamide linkage (-SO₂NH-) and a carboxylic acid (-COOH) group .

- Key Differences: Acidity: Carboxylic acid (pKa ~2.5) and sulfonamide (pKa ~10) provide distinct protonation states compared to the phenolic -OH (pKa ~10) in the target compound. Reactivity: Sulfonamide groups are less reactive in nucleophilic substitutions than sulfonates.

Sodium 4-Tridecylbenzenesulfonate

4-Hydroxy-3-Nitrobenzenesulfonamide

- Structure: Substituted with a nitro (-NO₂) group at position 3 and a sulfonamide (-SO₂NH₂) at position 1 .

- Key Differences :

Comparative Data Table

Q & A

Q. How can researchers resolve discrepancies in bioactivity assays involving this compound?

- Methodological Answer : Contradictory bioactivity results (e.g., antimicrobial vs. inert) often stem from:

- Assay Interference : Sulfonate groups may chelate metal ions in culture media. Use metal-free buffers or ICP-MS to quantify ion depletion .

- pH Sensitivity : Bioactivity is pH-dependent due to the hydroxyl group’s protonation state. Standardize assays at physiological pH (7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.